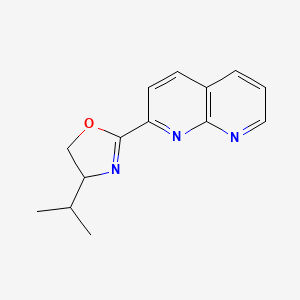
2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a naphthyridine core fused with an oxazole ringThe presence of the naphthyridine moiety imparts unique photochemical and biological properties, making it a valuable scaffold for drug development and other scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole typically involves multicomponent reactions (MCRs) and cyclization processes. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production of this compound may involve scalable MCRs under controlled conditions to ensure high yield and purity. The use of microwave irradiation and metal-catalyzed synthesis can enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the transformations .
Major Products
The major products formed from these reactions include various substituted naphthyridine-oxazole derivatives, which can exhibit distinct biological and photochemical properties .
Wissenschaftliche Forschungsanwendungen
2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. For instance, it can enhance the transcriptional activity of signal transducer and activator of transcription 1 (STAT1), leading to antiproliferative and proapoptotic effects in cancer cells . The compound increases the duration of STAT1 tyrosine phosphorylation in response to interferon-gamma (IFN-γ), thereby enhancing STAT1-dependent gene activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,8-Naphthyridin-2-yl)phenol: Another naphthyridine derivative known for its STAT1-enhancing properties.
1,5-Naphthyridines: These compounds share a similar core structure but differ in the position of nitrogen atoms, leading to distinct chemical and biological properties.
Uniqueness
2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole is unique due to its fused oxazole ring, which imparts additional stability and reactivity. This structural feature enhances its potential for diverse applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C14H15N3O |
|---|---|
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
2-(1,8-naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H15N3O/c1-9(2)12-8-18-14(17-12)11-6-5-10-4-3-7-15-13(10)16-11/h3-7,9,12H,8H2,1-2H3 |
InChI-Schlüssel |
MXGVSUNPVBKRCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















